molecular formula C26H32N4O2 B6008749 N~3~,N~4~-BIS[1-(2,4-DIMETHYLPHENYL)ETHYL]-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE

N~3~,N~4~-BIS[1-(2,4-DIMETHYLPHENYL)ETHYL]-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE

Cat. No.: B6008749
M. Wt: 432.6 g/mol
InChI Key: XPEKGECMVYQYNX-UHFFFAOYSA-N
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Description

N~3~,N~4~-BIS[1-(2,4-DIMETHYLPHENYL)ETHYL]-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazole ring substituted with dimethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3,N~4~-BIS[1-(2,4-DIMETHYLPHENYL)ETHYL]-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include 2,4-dimethylphenyl derivatives and pyrazole precursors. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity and yield, and implementing safety measures for handling and disposal of chemicals.

Chemical Reactions Analysis

Types of Reactions

N~3~,N~4~-BIS[1-(2,4-DIMETHYLPHENYL)ETHYL]-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired product and include specific temperatures, pressures, and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted pyrazole compounds.

Scientific Research Applications

N~3~,N~4~-BIS[1-(2,4-DIMETHYLPHENYL)ETHYL]-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of N3,N~4~-BIS[1-(2,4-DIMETHYLPHENYL)ETHYL]-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N3,N~4~-BIS[1-(2,4-DIMETHYLPHENYL)ETHYL]-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE include other pyrazole derivatives with different substituents. Examples include:

  • 1-Methyl-3,5-diphenylpyrazole
  • 3,4-Dicarboxamide pyrazole derivatives

Uniqueness

The uniqueness of N3,N~4~-BIS[1-(2,4-DIMETHYLPHENYL)ETHYL]-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE lies in its specific substitution pattern and the presence of dimethylphenyl groups. This structure imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-N,4-N-bis[1-(2,4-dimethylphenyl)ethyl]-1-methylpyrazole-3,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O2/c1-15-8-10-21(17(3)12-15)19(5)27-25(31)23-14-30(7)29-24(23)26(32)28-20(6)22-11-9-16(2)13-18(22)4/h8-14,19-20H,1-7H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPEKGECMVYQYNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)NC(=O)C2=CN(N=C2C(=O)NC(C)C3=C(C=C(C=C3)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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